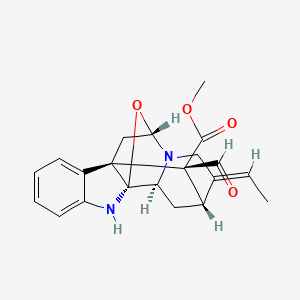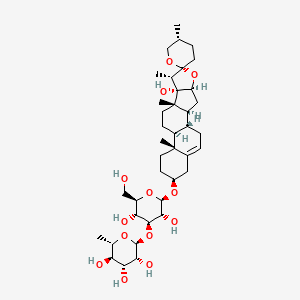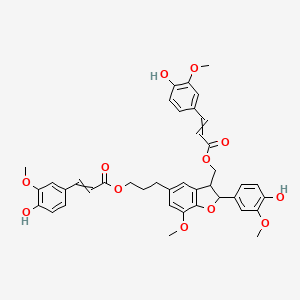![molecular formula C16H27NO3S B602861 Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine CAS No. 1206091-79-3](/img/structure/B602861.png)
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine is an organic compound characterized by its complex structure, which includes a sulfonyl group attached to an amine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine typically involves multiple steps. One common method includes the sulfonylation of an amine precursor with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to amine derivatives under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
相似化合物的比较
- Dimethyl{[3-(methylethyl)-4-methoxyphenyl]sulfonyl}amine
- Dimethyl{[3-(methylethyl)-4-ethoxyphenyl]sulfonyl}amine
- Dimethyl{[3-(methylethyl)-4-butoxyphenyl]sulfonyl}amine
Uniqueness: Dimethyl{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine is unique due to the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.
属性
CAS 编号 |
1206091-79-3 |
|---|---|
分子式 |
C16H27NO3S |
分子量 |
313.5g/mol |
IUPAC 名称 |
N,N-dimethyl-4-pentoxy-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H27NO3S/c1-6-7-8-11-20-16-10-9-14(12-15(16)13(2)3)21(18,19)17(4)5/h9-10,12-13H,6-8,11H2,1-5H3 |
InChI 键 |
BWWMHAQRBUIKKP-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


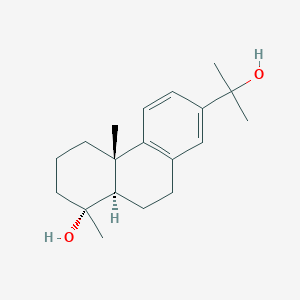
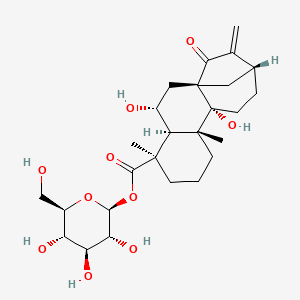
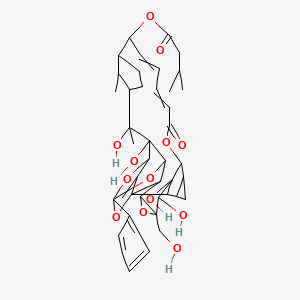
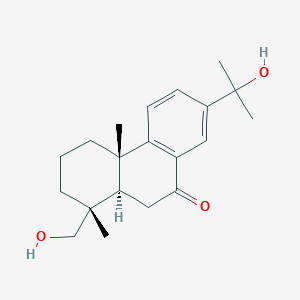
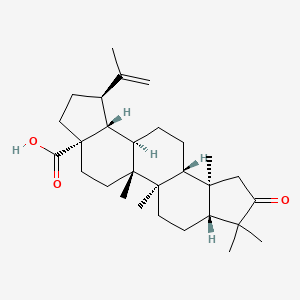

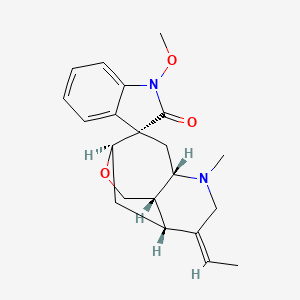
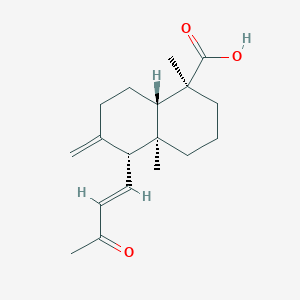
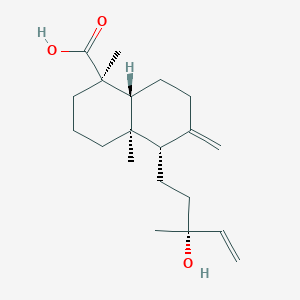
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)

